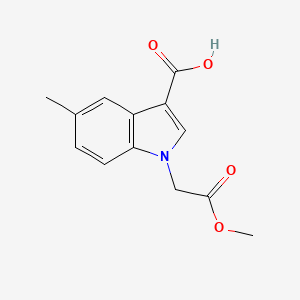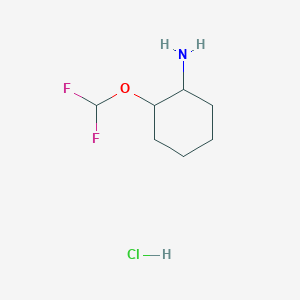
trans-2-(Difluoromethoxy)cyclohexanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(Difluoromethoxy)cyclohexanamine;hydrochloride: is a chemical compound with the molecular formula C7H14ClF2NO and a molecular weight of 201.65 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a difluoromethoxy group and an amine group, forming a hydrochloride salt. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Difluoromethoxy)cyclohexanamine;hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by the difluoromethoxy group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(Difluoromethoxy)cyclohexanamine;hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents used.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed:
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
Chemistry: trans-2-(Difluoromethoxy)cyclohexanamine;hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of difluoromethoxy and amine groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the areas of neurology and psychiatry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-2-(Difluoromethoxy)cyclohexanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to specific targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- trans-2-(Methoxy)cyclohexanamine;hydrochloride
- trans-2-(Ethoxy)cyclohexanamine;hydrochloride
- trans-2-(Trifluoromethoxy)cyclohexanamine;hydrochloride
Comparison: trans-2-(Difluoromethoxy)cyclohexanamine;hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. Compared to its analogs, the difluoromethoxy group can enhance the compound’s stability and reactivity, making it more suitable for certain applications. The presence of fluorine atoms can also influence the compound’s lipophilicity and metabolic stability, which are important factors in drug development.
Properties
Molecular Formula |
C7H14ClF2NO |
|---|---|
Molecular Weight |
201.64 g/mol |
IUPAC Name |
2-(difluoromethoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9)11-6-4-2-1-3-5(6)10;/h5-7H,1-4,10H2;1H |
InChI Key |
OOBIVRDUELFJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)OC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
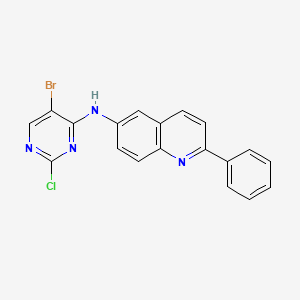
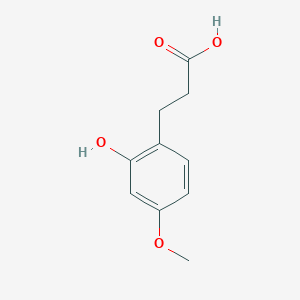
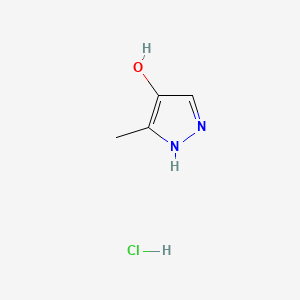


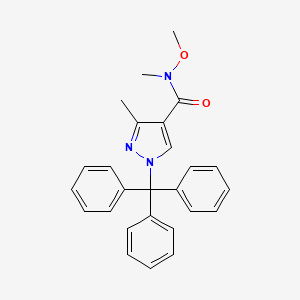

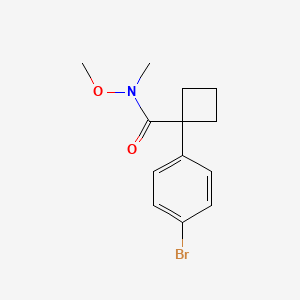
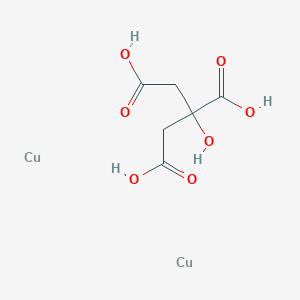
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)
